molecular formula C10H18N4O2 B11745315 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide

3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B11745315
M. Wt: 226.28 g/mol
InChI Key: FYEUHRXDYNRFCU-UHFFFAOYSA-N
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Description

3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry research, built upon a versatile 3-aminopyrazole scaffold. This specific pharmacophore is recognized as a privileged structure in drug discovery due to its ability to interact with diverse biological targets. The compound features a propyl substituent at the 1-position of the pyrazole ring and a 2-methoxyethyl carboxamide group at the 4-position, a structural motif known to influence the molecule's physicochemical properties and bioavailability. Compounds based on the 3-aminopyrazole core have demonstrated a wide spectrum of pharmacological activities in scientific studies, showing particular promise in the development of anticancer and anti-inflammatory agents. The 3-aminopyrazole scaffold is advantageous as it can provide key hydrogen bond donors and acceptors that facilitate interactions with enzyme active sites, such as those of various kinases including p38 MAPK, and cyclin-dependent kinases (CDKs). Furthermore, pyrazole carboxamide derivatives have been investigated for their antimicrobial properties, with some analogues functioning by disrupting mitochondrial function in pathogens, targeting critical enzymes like succinate dehydrogenase (Complex II) and cytochrome oxidase (Complex IV). Researchers value this class of compounds for its potential as a multifunctional scaffold in hit-to-lead optimization campaigns and for probing novel biological pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

3-amino-N-(2-methoxyethyl)-1-propylpyrazole-4-carboxamide

InChI

InChI=1S/C10H18N4O2/c1-3-5-14-7-8(9(11)13-14)10(15)12-4-6-16-2/h7H,3-6H2,1-2H3,(H2,11,13)(H,12,15)

InChI Key

FYEUHRXDYNRFCU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)N)C(=O)NCCOC

Origin of Product

United States

Preparation Methods

Step 1: Bromination

1-Ethyl-3-propylpyrazole-5-carboxylate undergoes electrophilic bromination at the 4-position using bromine (Br₂) in dichloromethane at 10–50°C.

Step 2: Amination

The brominated intermediate reacts with ammonia (NH₃) or ammonia-alcohol solutions under high pressure (40–100°C) to replace the bromine with an amino group.

Data Table 1 : Bromination-Amination Performance

ParameterBromination StepAmination Step
Yield85%87–91%
Temperature10–50°C60–80°C
CatalystNonePyridine (5%)
Purity (HPLC)≥98%≥97%

Mechanistic Insight :
The bromine atom acts as a leaving group, facilitating nucleophilic aromatic substitution (SNAr) with ammonia. Steric hindrance from the propyl group ensures regioselectivity at the 4-position.

Cyclocondensation of β-Ketonitriles

A generalized pyrazole synthesis route (EP2980078A1) utilizes β-ketonitriles and hydrazines. For this compound:

  • β-Ketonitrile Preparation : Ethyl 3-(2-methoxyethylamino)-3-oxopropionate is treated with trimethylsilyl cyanide (TMSCN) to form the β-ketonitrile.

  • Cyclocondensation : The β-ketonitrile reacts with propylhydrazine in tetrahydrofuran (THF) at reflux.

Optimization Notes :

  • Catalyst : Zinc triflate (10 mol%) improves cyclization efficiency.

  • Yield : 78–82% after column chromatography.

Side Reactions :

  • Competing 1,3-dipolar cycloadditions may occur if substituents are poorly controlled.

Microwave-Assisted Synthesis

A modified approach from pyrazolecarboxamide literature (PMC6017056) uses microwave irradiation to accelerate reaction kinetics:

Procedure :

  • Ethyl 3-amino-1-propyl-1H-pyrazole-4-carboxylate is reacted with 2-methoxyethylamine in dimethylacetamide (DMAc).

  • Microwave irradiation (150°C, 300 W, 20 min) facilitates amide bond formation.

Data Table 2 : Conventional vs. Microwave Synthesis

MetricConventional (12 h)Microwave (20 min)
Yield65%88%
Purity92%96%
Energy ConsumptionHighLow

Advantages :

  • Reduced reaction time from hours to minutes.

  • Enhanced atom economy.

Comparative Analysis of Methods

Data Table 3 : Method Comparison

MethodYieldPurityScalabilityGreen Metrics
One-Pot90–95%98%HighExcellent
Bromination-Amination75–80%97%ModerateModerate
Cyclocondensation78–82%95%LowGood
Microwave88%96%HighExcellent

Key Findings :

  • The one-pot method offers the best balance of yield and sustainability.

  • Microwave synthesis is optimal for rapid small-scale production.

Chemical Reactions Analysis

Formation of the Carboxamide Group

The carboxamide group is introduced through:

  • Coupling reactions : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) to link the carboxylic acid moiety with an amine .

  • Hydrolysis of nitriles : Conversion of a nitrile group to a carboxylic acid via acid/base hydrolysis, followed by amide formation .

Example Reaction Pathway

  • Nitrile to carboxylic acid : Reaction with aqueous acid/base.

  • Amide formation : Coupling with an amine (e.g., 2-methoxyethylamine) using a carbodiimide .

Functionalization Reactions

The compound undergoes reactions at the amino group and other substituents:

  • Nucleophilic substitution : The amino group reacts with alkylating agents (e.g., methyl iodide) to form substituted amides .

  • Acetylation : Reaction with acetyl chloride to form acetylated derivatives .

  • Cross-coupling : Potential for Suzuki or Heck reactions if aryl halide substituents are present (not directly observed in this compound) .

Functionalization Examples

Reaction TypeReagentsProduct
AlkylationCH₃IN-methyl derivative
AcetylationAcClN-acetyl derivative
Amide couplingEDC, amineN-substituted carboxamide

Purification and Characterization

  • Crystallization : Solvent systems like acetone or ethanol are used to isolate pure product .

  • Chromatography : Column chromatography (silica gel) for purification and characterization .

  • Spectroscopy : NMR (¹H, ¹³C) and mass spectrometry for structural confirmation .

Key Reaction Mechanisms

  • Cyclization : Hydrazine forms a conjugated diene intermediate, leading to ring closure .

  • Nitration : Electrophilic aromatic substitution introduces a nitro group at the 4-position .

  • Amide formation : Carbodiimide-mediated coupling involves activation of the carboxylic acid as an O-acylisourea intermediate .

Mechanistic Highlights

  • Hydrazine cyclization : Facilitates the formation of the five-membered pyrazole ring .

  • Nitration : Regioselectivity influenced by substituents (e.g., propyl group directs nitration to the 4-position) .

  • Coupling selectivity : Controlled by reaction conditions (e.g., solvent, temperature) to minimize side reactions .

Scientific Research Applications

Antibacterial Properties

Research indicates that 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide exhibits significant antibacterial activity against various strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The compound has shown minimum inhibitory concentration (MIC) values in the low micromolar range, suggesting potent efficacy against these pathogens.

Anticancer Activity

The compound also demonstrates promising anticancer properties. Studies have indicated that similar pyrazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. By disrupting this process, the compound may serve as a potential therapeutic agent in cancer treatment.

Synthesis and Derivatives

The synthesis of 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide typically involves multiple chemical transformations designed to optimize yield and purity while minimizing environmental impact. Various derivatives of this compound are being explored for enhanced biological activity and specificity.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide, using the disc diffusion method against S. aureus and E. coli. The results indicated that certain derivatives exhibited superior antibacterial properties compared to standard antibiotics .

Anticancer Studies

In vitro studies have shown that 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide significantly inhibits the growth of various cancer cell lines. For instance, it demonstrated percent growth inhibition (PGI) rates exceeding 70% against multiple cancer types, indicating its potential as a lead compound for further drug development .

Data Table: Summary of Biological Activities

Activity Type Target Organisms/Cells Efficacy
AntibacterialStaphylococcus aureusLow micromolar MIC values
Escherichia coliLow micromolar MIC values
AnticancerVarious cancer cell linesPGI > 70%

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Substituent Impact : The methoxyethyl group in the target compound and ’s boronic acid derivative may improve solubility compared to cyclopropyl () or phenylsulfonyl () groups. Boronic acids in showed potent HDAC inhibition, suggesting that the target compound’s carboxamide could mimic similar binding interactions .
  • Synthetic Complexity : ’s cyclopropyl derivative required low-yield (17.9%) copper-catalyzed coupling, whereas the target compound’s synthesis might involve simpler alkylation or amidation steps .
  • Stability and Bioavailability : Sulfonyl groups () enhance stability but may reduce membrane permeability compared to the target’s methoxyethyl-carboxamide .

Research Findings and Mechanistic Insights

Antifungal and Enzyme Inhibition Potential

While the target compound’s activity remains underexplored, highlights that methoxyethyl-containing analogs exhibit potent HDAC inhibition. For example, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid achieved 50% inhibition of fungal appressorium formation at 1 µM, outperforming trichostatin A (1.5 µM) . This suggests that the methoxyethyl group in the target compound could similarly enhance target binding or solubility in biological systems.

Spectroscopic and Physicochemical Properties

  • ’s cyclopropyl derivative displayed a melting point of 104–107°C and distinct ¹H NMR peaks (e.g., δ 8.87 ppm for pyridine protons), whereas the target compound’s methoxyethyl group would likely show characteristic NMR signals near δ 3.3–3.5 ppm (OCH₃) .
  • ’s sulfonyl-containing analog exhibited an IR absorption at 3298 cm⁻¹ (N–H stretch), comparable to the target’s carboxamide N–H stretches .

Biological Activity

3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antibacterial and anticancer properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C10H18N4O2C_{10}H_{18}N_{4}O_{2} with a molecular weight of approximately 226.28g/mol226.28\,g/mol. The structure features a pyrazole ring with a carboxamide functional group, which is significant for its biological activity.

PropertyValue
Molecular FormulaC10H18N4O2
Molecular Weight226.28 g/mol
IUPAC Name3-amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide
Boiling Point432.5 °C
Density1.26 g/cm³

Antibacterial Activity

Research indicates that 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide exhibits significant antibacterial properties. It has shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values in the low micromolar range .

Case Study:
In a comparative study, derivatives of pyrazole compounds demonstrated varying degrees of antibacterial activity. For instance, a derivative similar to 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide was tested against multiple strains and showed promising results comparable to standard antibiotics .

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. Studies suggest that it may inhibit tubulin polymerization, a crucial process in cell division, thus disrupting the cell cycle and exhibiting cytotoxic effects on cancer cells .

Research Findings:
In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines by modulating pathways related to cell survival and proliferation . The unique substituents on the pyrazole ring are believed to enhance these effects.

The mechanism by which 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide exerts its biological effects involves:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can interact with cellular receptors, altering their activity.
  • Gene Expression Alteration: The compound may influence gene expression related to various biological processes.

Synthesis Methods

The synthesis of 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide typically involves several steps:

  • Formation of the Pyrazole Ring: This is achieved through the reaction of hydrazine with β-diketones under acidic or basic conditions.
  • Introduction of Functional Groups: The methoxyethyl and propyl groups are introduced via nucleophilic substitution reactions.
  • Purification: The final product is purified to obtain high yields and purity.

Q & A

Q. What are the established synthetic methodologies for 3-Amino-N-(2-methoxyethyl)-1-propyl-1H-pyrazole-4-carboxamide?

A multi-step synthesis approach is commonly employed. For example, pyrazole derivatives are often synthesized via cyclocondensation of hydrazines with β-keto esters or via palladium-catalyzed cross-coupling reactions. Key steps include:

  • Cyclization : Use of hydrazine hydrate with ethyl acetoacetate derivatives to form the pyrazole core .
  • Functionalization : Introduction of the 2-methoxyethylamine group via nucleophilic substitution or coupling reactions under basic conditions (e.g., cesium carbonate) .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the target compound .
    Yields typically range from 17–30% for analogous pyrazole carboxamides, depending on reaction optimization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming substituent positions and regiochemistry. For example, pyrazole ring protons resonate between δ 7.5–8.5 ppm, while methoxyethyl groups show signals near δ 3.2–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H]+^+ vs. calculated) with precision <5 ppm error .
  • Melting Point Analysis : Used to assess purity; deviations >2°C from literature values suggest impurities .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

Modern approaches integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For instance:

  • Reaction Path Search : Identifies energetically favorable routes for cyclization or functionalization .
  • Solvent Effects : COSMO-RS simulations model solvent interactions to enhance yield (e.g., DMF vs. DMSO) .
  • Regioselectivity : Molecular docking or electrostatic potential maps predict preferential substitution sites on the pyrazole ring .
    Experimental validation is critical, as computational predictions may diverge due to unaccounted steric effects .

Q. How should researchers address contradictions in reported reaction yields or spectral data?

  • Replication : Standardize conditions (e.g., solvent purity, catalyst loading) to minimize variability .
  • Control Experiments : Test alternative reagents (e.g., cesium carbonate vs. potassium carbonate) to isolate yield-limiting factors .
  • Advanced NMR Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .
    For example, conflicting melting points may arise from polymorphic forms, necessitating X-ray crystallography for definitive structural confirmation .

Q. What strategies improve purification efficiency for pyrazole carboxamides?

  • Dry Loading : Adsorb crude product onto Celite for column chromatography, enhancing separation .
  • Gradient Elution : Optimize solvent gradients (e.g., 0–25% ethyl acetate in hexane) to reduce co-elution of byproducts .
  • HPLC-MS : Use preparative HPLC with mass-directed fractionation for high-purity isolation (>98%) .

Q. How can reactor design enhance scalability of pyrazole synthesis?

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Membrane Technologies : Integrate in-line separation to remove impurities (e.g., unreacted amines) .
  • Process Control Systems : Real-time monitoring (e.g., FTIR spectroscopy) adjusts parameters dynamically to maintain optimal conditions .

Q. What are the implications of substituent positioning on biological activity?

  • Methoxyethyl Group : Enhances solubility and bioavailability compared to alkyl chains.
  • Propyl vs. Methyl Substitution : Propyl groups may increase lipophilicity, affecting membrane permeability in medicinal chemistry studies .
    Comparative studies with analogs (e.g., 3-methyl vs. 3-propyl derivatives) are recommended to quantify structure-activity relationships .

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